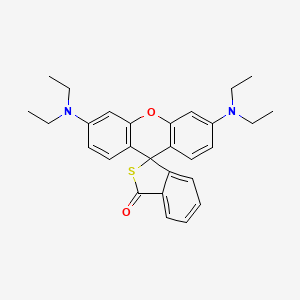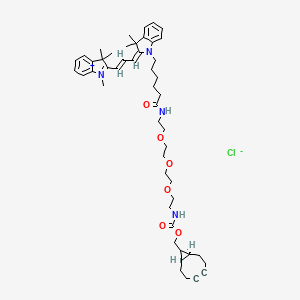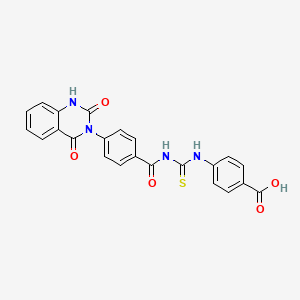
c-Myc inhibitor 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
c-Myc inhibitor 14 is a compound that selectively inhibits the c-Myc protein, a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The c-Myc protein plays a crucial role in regulating cell growth, differentiation, metabolism, and apoptosis. By inhibiting c-Myc, this compound has shown potential in triggering rapid tumor regression with minimal side effects .
Métodos De Preparación
The preparation of c-Myc inhibitor 14 involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the synthesis of the compound through a series of chemical reactions, including the formation of intermediate compounds and their subsequent transformation into the final product . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
c-Myc inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Aplicaciones Científicas De Investigación
c-Myc inhibitor 14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of c-Myc in various cellular processes . In biology, it is employed to investigate the effects of c-Myc inhibition on cell growth, differentiation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia and breast cancer . Additionally, it has applications in the development of new drugs and therapies targeting c-Myc .
Mecanismo De Acción
The mechanism of action of c-Myc inhibitor 14 involves the direct inhibition of the c-Myc protein. c-Myc must heterodimerize with Max to become transcriptionally active. This compound disrupts this process by binding to the c-Myc/Max interface, preventing the formation of the c-Myc/Max complex . This inhibition leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the c-Myc/Max complex and downstream signaling pathways regulated by c-Myc .
Comparación Con Compuestos Similares
c-Myc inhibitor 14 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the c-Myc protein . Similar compounds include other c-Myc inhibitors such as Omomyc, a MYC dominant-negative gene product, and small-molecule MYC inhibitors that disrupt MYC/MAX heterodimerization . These compounds share the common goal of targeting the c-Myc protein but may differ in their specific mechanisms of action and efficacy .
Propiedades
Fórmula molecular |
C38H52BN3O7 |
|---|---|
Peso molecular |
673.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-[[(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C38H52BN3O7/c1-23(39-48-32-21-24-20-31(37(24,5)6)38(32,7)49-39)41-33(43)30(18-12-13-19-40-34(44)47-36(2,3)4)42-35(45)46-22-29-27-16-10-8-14-25(27)26-15-9-11-17-28(26)29/h8-11,14-17,23-24,29-32H,12-13,18-22H2,1-7H3,(H,40,44)(H,41,43)(H,42,45)/t23-,24-,30-,31-,32+,38-/m0/s1 |
Clave InChI |
WEHFFJKBEHJKEA-SHDKRXJISA-N |
SMILES isomérico |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)






